2-(Trifluoromethyl)-D-phenylalanine
Overview
Description
2-(Trifluoromethyl)-D-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenylalanine structure.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities
Mode of Action
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 2-(Trifluoromethyl)-D-phenylalanine could play a significant role in its interaction with its targets.
Biochemical Pathways
It’s known that fluorinated drugs can significantly affect pharmaceutical growth . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed that the modification of the imidazole moiety with a trifluoromethyl group resulted in faster kinetics for tracer uptake . This suggests that this compound might also exhibit similar pharmacokinetic properties.
Result of Action
It’s known that fluorinated drugs can exhibit various pharmacological activities . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in this compound could play a significant role in its interaction with environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-D-phenylalanine may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can target the phenyl ring or other functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while substitution reactions can produce various trifluoromethylated aromatic compounds .
Scientific Research Applications
2-(Trifluoromethyl)-D-phenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluoromethylphenylalanine: Similar in structure but may differ in the position of the trifluoromethyl group.
Trifluoromethyltryptophan: Another amino acid derivative with a trifluoromethyl group, used in similar applications.
Uniqueness: 2-(Trifluoromethyl)-D-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426491 | |
Record name | 2-(Trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130930-49-3 | |
Record name | 2-(Trifluoromethyl)-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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